molecular formula C43H51N3O11 B7828703 利福昔明

利福昔明

货号 B7828703
分子量: 785.9 g/mol
InChI 键: NZCRJKRKKOLAOJ-LGPAXTBISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifaximin, also known as Rifamixin, is a non-absorbable, broad-spectrum antibiotic mainly used to treat travelers’ diarrhea . It is based on the rifamycin antibiotics family . It acts by inhibiting RNA synthesis in susceptible bacteria by binding to the RNA polymerase enzyme . This binding blocks translocation, which stops transcription .


Synthesis Analysis

Rifaximin is obtained by the reaction between rifamycin O and 2-amino-4-methylpyridine . Rifamycin O is the oxidated form of rifamycin B, a fermentation product from the source microorganism Amycolatopsis mediterranei .


Molecular Structure Analysis

Rifaximin has a molecular formula of C43H51N3O11 . It is a rifamycin antimicrobial agent and a structural analog of rifampin .


Chemical Reactions Analysis

Rifaximin, as the other rifamycins, exerts its antibacterial activity by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis .


Physical And Chemical Properties Analysis

Rifaximin is classified as Class IV in the Biopharmaceutic Classification System, having low solubility and permeability . The systemic absorption of rifaximin, after oral administration, is negligible, being less than 0.4% of the administered dose .

科学研究应用

1. 治疗小肠细菌过度生长 (SIBO)

利福昔明已被评估其根除小肠细菌过度生长 (SIBO) 的疗效。一项研究发现,利福昔明以每天 800 毫克的剂量服用 4 周,对减轻 SIBO 患者的症状有效,特别是当腹泻是主要症状时。此外,该治疗使大约 50% 的患者的葡萄糖呼气试验 (GBT) 正常化,表明其作为 SIBO 治疗选择的潜力 (Majewski 等,2007).

2. 对非酒精性脂肪性肝病 (NAFLD) 的影响

利福昔明已被研究其对非酒精性脂肪性肝病 (NAFLD) 患者的疗效。一项研究观察到,短期给药利福昔明可使非酒精性脂肪性肝炎 (NASH) 患者的体重指数 (BMI) 轻微下降,内毒素和白细胞介素-10 水平显着下降。该治疗还导致 NASH 组的各种肝酶和脂质谱显着降低 (Gangarapu 等,2015).

3. 在艰难梭菌感染中的效用

探索了利福昔明对艰难梭菌的体外敏感性,揭示了其作为圆盘扩散试验合适候选者的潜力。该研究检查了艰难梭菌分离株对利福昔明的体外敏感性,发现它可能是治疗难治性艰难梭菌感染的有效选择 (Huhulescu 等,2011).

4. 对多药耐药结核分枝杆菌的影响

评估了利福平和维拉帕米联合用药对多药耐药结核分枝杆菌的影响。该研究表明,这种组合在某些情况下可以降低结核分枝杆菌对利福平的耐药性,表明在治疗多药耐药菌株中具有潜在作用 (Demitto 等,2015).

5. 作为人孕烷 X 受体激活剂的作用

研究了利福昔明作为肠道特异性人孕烷 X 受体 (PXR) 激活剂的作用。该研究发现,利福昔明激活人化小鼠肠道中的 PXR 导致 PXR 靶基因的显着诱导,提供了其在慢性胃肠道疾病中的效用的见解 (Ma 等,2007).

6. 调节克罗恩病中的肠道菌群

使用连续培养结肠模型系统研究了利福昔明对克罗恩病患者结肠菌群的影响。结果表明,利福昔明给药增加了双歧杆菌和粪杆菌 prausnitzii 等有益细菌的浓度,表明其在管理克罗恩病中的潜力 (Maccaferri 等,2010).

7. 对应激诱导的肠道炎症和内脏痛觉过度的影响

一项针对大鼠的研究表明,利福昔明改变了肠道菌群,减少了粘膜炎症,并改善了肠道屏障功能,从而降低了对慢性应激的内脏超敏反应 (Xu 等,2014).

安全和危害

Rifaximin has a favorable side-effect profile and a low potential for drug interactions . Adverse effects of rifaximin include nausea, vomiting, abdominal pain, and flatulence . It is recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

未来方向

Rifaximin has demonstrated efficacy and durable improvement in symptoms over 3 months, and the long-term need for retreatment using this approach is mostly unknown . With broad-spectrum antimicrobial properties, its use may assist in overcoming the conundrum posed of antibiotic resistance amongst patients with cirrhosis .

属性

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRJKRKKOLAOJ-LGPAXTBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rifaximin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.38e-03 g/L
Record name Rifaximin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

CAS RN

80621-81-4
Record name 2,7-(Epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rifaximin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rifamixin
Reactant of Route 2
Rifamixin
Reactant of Route 3
Rifamixin
Reactant of Route 4
Rifamixin
Reactant of Route 5
Rifamixin
Reactant of Route 6
Reactant of Route 6
Rifamixin

Citations

For This Compound
390
Citations
D Banerjee, S Bhatt, S Chatterjee, R Sharma - 2019 - gut.bmj.com
… involving Y-CBT or rifamixin-probiotic sequential treatment for … group was treated with tablet Rifamixin 550 mg three times a … Drop-outs were more in the rifamixin-probiotic group (P=0.9). …
Number of citations: 1 gut.bmj.com
M Majewski, SC Reddymasu, S Sostarich… - The American journal of …, 2007 - Elsevier
… Rifamixin is a rifamycin derivative with broad antibacterial … to assess the efficacy of rifamixin in relieving symptoms and … Our data suggest a role for rifamixin in the irritable bowel …
Number of citations: 66 www.sciencedirect.com
M Majewski, RW McCallum - Advances in Medical Sciences …, 2007 - search.ebscohost.com
… Investigate efficacy and safety of non-absorbable antibiotic rifamixin for eradication and … 8 patients with SIBO (7F & 1M; mean age 55, range 31-85) received rifamixin 800 mg/day. …
Number of citations: 144 search.ebscohost.com
S Johnson, C Schriever, M Galang… - Clinical Infectious …, 2007 - academic.oup.com
… patients received 400 mg of oral rifamixin twice daily, 1 patient received 200 mg of oral rifamixin 3 times daily, and 1 patient received 200 mg of oral rifamixin twice daily. The Institutional …
Number of citations: 386 academic.oup.com
EAK Andaya - Reactions, 2015 - search.proquest.com
… At follow-up, rifamixin, levocarnitine and lactulose were discontinued. His ammonia level started to increase again and lactulose was reinitiated. He remained asymptomatic despite …
Number of citations: 0 search.proquest.com
M Majewski, S Sostarich, P Foran… - Official journal of the …, 2006 - journals.lww.com
Purpose: Rifamixin is an orally administrated, non-absorbed, antibiotic whose utility in eradication of small intestinal bacterial overgrowth (SIBO) is currently being evaluated. The aim of …
Number of citations: 3 journals.lww.com
B Romero, O Fagbami, AA Donato - 2011 - scholarcommons.towerhealth.org
"Bacterial Overgrowth in an Ostomy Responsive to Rifamixin Therapy" by B Romero, O Fagbami et al. … Bacterial Overgrowth in an Ostomy Responsive to Rifamixin Therapy …
Number of citations: 0 scholarcommons.towerhealth.org
L Toma, EL Iliescu, C Orban, A Tanase - Journal of Hepatology, 2014 - infona.pl
P539 EFFICACY OF RIFAMIXIN-A ALONE COMPARED TO RIFAMIXIN-A AND AN INULIN-TYPE PREBIOTIC IN LIVER ENCEPHALOPATHY … P539 EFFICACY OF RIFAMIXIN-A ALONE …
Number of citations: 0 www.infona.pl
M Xu, X Chen, M Cen, Q Cao - 2019 - gut.bmj.com
… Rifamixin-probiotic treatment on patients with IBS. Methods Sixty patients diagnosed as IBS entered a single-blind randomised controlled trial involving Y-CBT or rifamixin… in the rifamixin-…
Number of citations: 0 gut.bmj.com
R D'incà, F Pomerri, MG Vettorato… - Alimentary …, 2007 - Wiley Online Library
… The administration of rifamixin improves the benefits of dietary fibre in uncomplicated DD by preventing its bacterial degradation. …
Number of citations: 82 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。